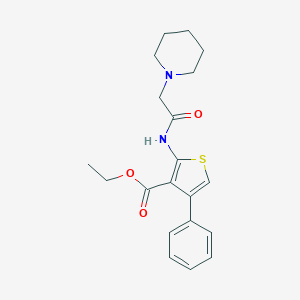
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. This compound is commonly referred to as TPCA-1 and is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway.
作用機序
TPCA-1 inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein, which prevents the translocation of NF-κB to the nucleus. This leads to the inhibition of the expression of various pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
生化学的および生理学的効果
TPCA-1 has been shown to have anti-inflammatory effects in various animal models of inflammation, such as arthritis and sepsis. It has also been found to have anti-tumor effects in various cancer cell lines, including breast, lung, and pancreatic cancer. TPCA-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using TPCA-1 in lab experiments is its specificity towards the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other cellular processes. However, one of the limitations of using TPCA-1 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on TPCA-1. One area of interest is the development of more efficient synthesis methods for TPCA-1, which could improve its accessibility and reduce its cost. Another area of interest is the investigation of the potential use of TPCA-1 in combination with other drugs for cancer therapy, which could enhance its anti-tumor effects. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective effects of TPCA-1, which could lead to the development of new therapies for neurodegenerative diseases.
合成法
The synthesis of TPCA-1 involves the reaction of 3-thiophenecarboxylic acid with 4-phenyl-2-aminoacetophenone in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with piperidine and acetic anhydride to obtain the final product, TPCA-1.
科学的研究の応用
TPCA-1 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and immune response. TPCA-1 has also been found to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
特性
CAS番号 |
77261-22-4 |
|---|---|
製品名 |
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester |
分子式 |
C20H24N2O3S |
分子量 |
372.5 g/mol |
IUPAC名 |
ethyl 4-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)18-16(15-9-5-3-6-10-15)14-26-19(18)21-17(23)13-22-11-7-4-8-12-22/h3,5-6,9-10,14H,2,4,7-8,11-13H2,1H3,(H,21,23) |
InChIキー |
RCSIOWHXZCAOBL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
その他のCAS番号 |
77261-22-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



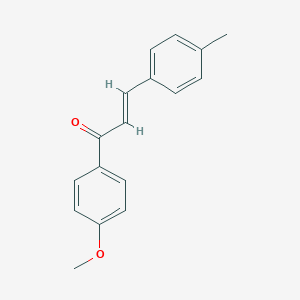
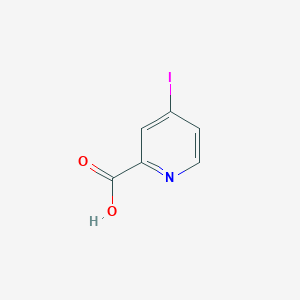
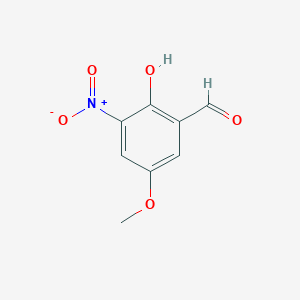
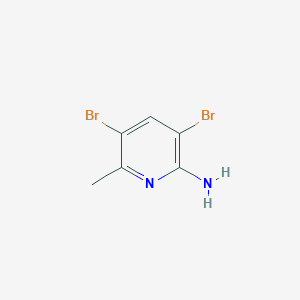
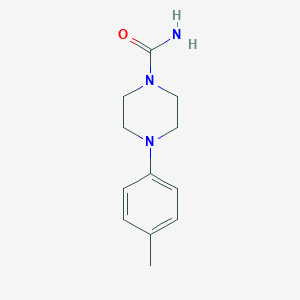
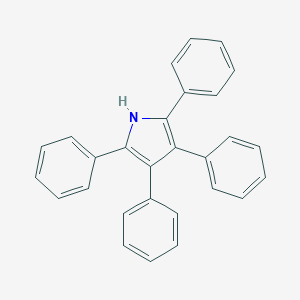
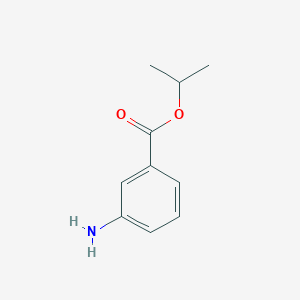
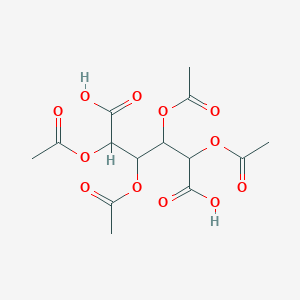
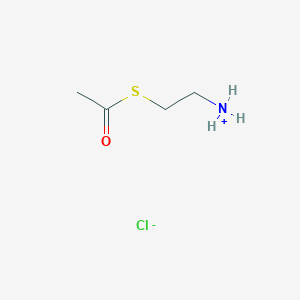
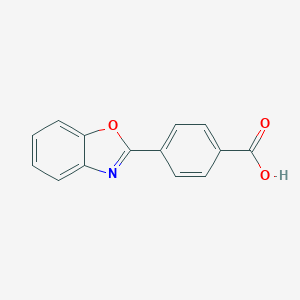
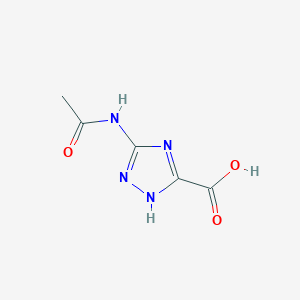
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)